![molecular formula C22H28N2O5S B2493712 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide CAS No. 922056-76-6](/img/structure/B2493712.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydrobenzo[b][1,4]oxazepine derivatives has been explored through novel synthetic routes. For example, novel isocyanide-based one-pot multicomponent syntheses have been developed for creating tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating good to excellent yields under ambient temperatures (Shaabani et al., 2010). These methods could potentially be adapted for the synthesis of the compound , indicating a versatile approach to its production.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide has been studied using X-ray crystallography and other spectroscopic techniques. For instance, the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provided insights into the molecular arrangement and intermolecular interactions, which are crucial for understanding the structural characteristics of the subject compound (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The reactivity and functional group transformations of similar sulfonamide compounds have been explored through various chemical reactions, providing a foundation for understanding the chemical behavior of the target compound. For example, the N-alkylation and aminohydroxylation of azidobenzenesulfonamide derivatives have been studied, revealing potential pathways for modifying the structure and properties of such compounds (Hamasharif et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding the behavior of the compound under different conditions. While specific data on N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide is not readily available, related studies on sulfonamide compounds offer insights into methods for determining these properties and predicting behavior (Karakaya et al., 2015).
Chemical Properties Analysis
Investigations into the chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with biological molecules, are crucial for applications in medicinal chemistry and material science. Research on the synthesis and anticancer properties of structurally similar compounds provides valuable information on the potential chemical functionalities and reactivity patterns that could be expected from N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide (Zhang et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines A study detailed the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids with good to excellent yields. The molecular structures were confirmed through X-ray structures and various computational methods like B3LYP/6–31 G(d, p). The research also investigated the compounds' nonlinear optical properties, highlighting Compound 9 as the best candidate for NLO applications due to its hyperpolarizability studies (Almansour et al., 2016).
Applications in Photodynamic Therapy
The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base This study synthesized and characterized new zinc phthalocyanine derivatives. These compounds, particularly phthalocyanine 3, showed promising properties as photosensitizers for photodynamic therapy, a cancer treatment method. The compound's high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield make it suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Molecular Structure
Synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate – novel fused oxazapolycyclic skeleton This research synthesized a unique representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines, showcasing a strong blue emission in dichloromethane. The compound, consisting of six fused rings, presents an intriguing case for further photophysical studies and potential applications (Petrovskii et al., 2017).
Enzyme Inhibition
Unprotected primary sulfonamide group facilitates ring-forming cascade en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors A study investigated the synthesis of [1,4]oxazepine-based primary sulfonamides and their strong inhibition of therapeutically relevant human carbonic anhydrases. The research highlighted the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group when used as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-5-13-24-19-14-16(7-12-20(19)29-15-22(3,4)21(24)25)23-30(26,27)18-10-8-17(9-11-18)28-6-2/h7-12,14,23H,5-6,13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJREYBVEHHQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.